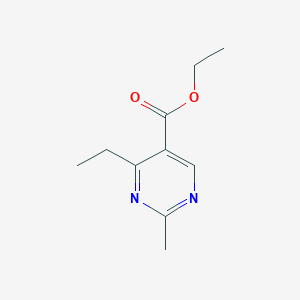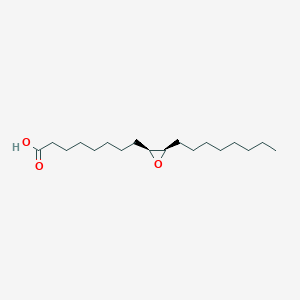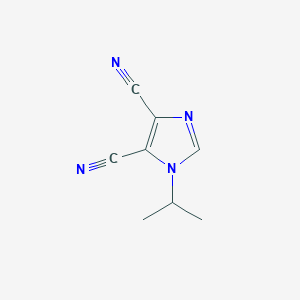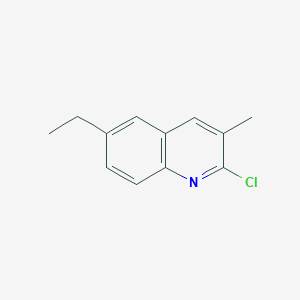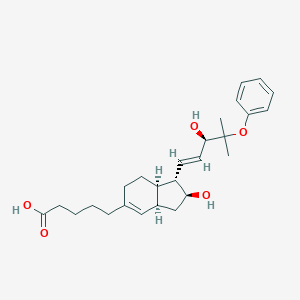
Homoisocarbacyclin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homoisocarbacyclin is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic analog of prostacyclin, a naturally occurring substance in the body that plays a vital role in regulating blood vessel function.
作用機序
Homoisocarbacyclin works by activating the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This activation leads to the production of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in regulating blood vessel function. The increase in cAMP levels leads to the relaxation of blood vessels, which helps to improve blood flow and reduce blood pressure.
生化学的および生理学的効果
Homoisocarbacyclin has several biochemical and physiological effects, including the relaxation of blood vessels, inhibition of platelet aggregation, and reduction of inflammation. These effects are essential in the treatment of cardiovascular disease, as they can help to improve blood flow, prevent blood clots, and reduce the risk of heart attack and stroke.
実験室実験の利点と制限
One of the main advantages of using homoisocarbacyclin in lab experiments is its specificity. Homoisocarbacyclin targets the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This specificity means that researchers can study the effects of homoisocarbacyclin on blood vessel function without affecting other systems in the body. However, one limitation of using homoisocarbacyclin in lab experiments is its high cost. The synthesis of homoisocarbacyclin is challenging and requires a high level of expertise, which makes it a costly compound to produce.
将来の方向性
There are several future directions for research on homoisocarbacyclin. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas, such as cancer and diabetes. Additionally, researchers may explore the use of homoisocarbacyclin in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, homoisocarbacyclin is a synthetic analog of prostacyclin that has shown promise in the treatment of cardiovascular disease. Its mechanism of action involves the activation of the prostacyclin receptor, leading to the production of cAMP and the relaxation of blood vessels. Homoisocarbacyclin has several biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of inflammation. While there are limitations to using homoisocarbacyclin in lab experiments, its specificity makes it a valuable tool for researchers studying blood vessel function. Future research may focus on the development of new synthesis methods and the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas.
合成法
The synthesis of homoisocarbacyclin involves a series of chemical reactions that convert prostacyclin into the homoisocarbacyclin analog. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the final product. While the exact details of the synthesis method are beyond the scope of this paper, it is worth noting that the process is challenging and requires a high level of expertise.
科学的研究の応用
Homoisocarbacyclin has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of homoisocarbacyclin as a treatment for cardiovascular disease. Studies have shown that homoisocarbacyclin can improve blood vessel function, reduce inflammation, and prevent blood clots, all of which are essential in the treatment of cardiovascular disease.
特性
CAS番号 |
130377-59-2 |
|---|---|
製品名 |
Homoisocarbacyclin |
分子式 |
C26H36O5 |
分子量 |
428.6 g/mol |
IUPAC名 |
5-[(1S,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]pentanoic acid |
InChI |
InChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1 |
InChIキー |
APARNMGVZWWLMV-ZEYCUZRTSA-N |
異性体SMILES |
CC(C)([C@@H](/C=C/[C@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
正規SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
同義語 |
homoisocarbacyclin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



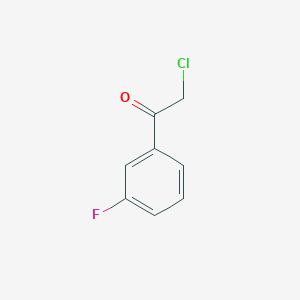
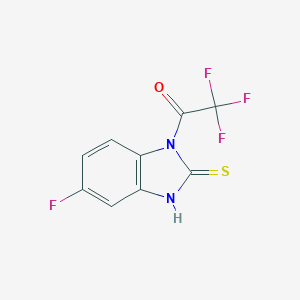
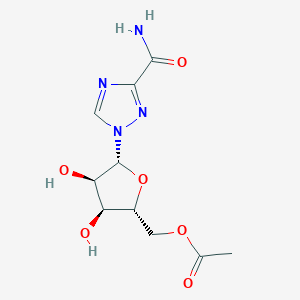
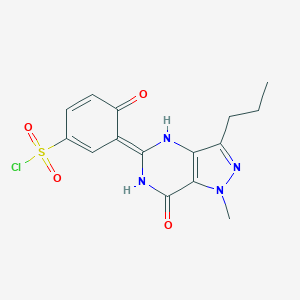
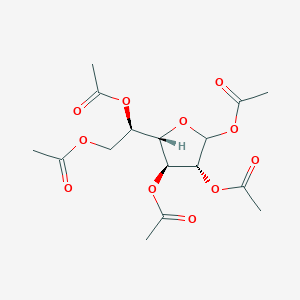
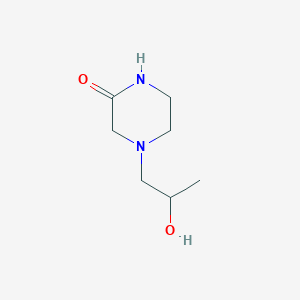
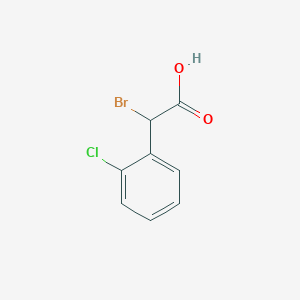

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
